molecular formula C10H10N2OS2 B2878580 Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether CAS No. 338978-75-9

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether

Cat. No.: B2878580
CAS No.: 338978-75-9
M. Wt: 238.32
InChI Key: IKKGFTGDOYPSCU-UHFFFAOYSA-N
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Description

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a sulfanyl (-S-) group at position 3. The sulfanyl group bridges the thiadiazole moiety to a 4-methylphenyl ether (Figure 1). This structure combines a sulfur-containing heterocycle with an aromatic ether, a design strategy often employed to enhance physicochemical properties and biological activity in agrochemicals and pharmaceuticals . The 1,2,3-thiadiazole ring is notable for its electron-deficient nature, which influences reactivity and interactions in biological systems.

Properties

IUPAC Name

5-(4-methoxyphenyl)sulfanyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-7-10(15-12-11-7)14-9-5-3-8(13-2)4-6-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGFTGDOYPSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)SC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether exerts its effects involves interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but common mechanisms include inhibition of microbial enzymes or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared to structurally related derivatives based on:

  • Thiadiazole isomerism : Unlike 1,3,4-thiadiazoles (e.g., 1,3,4-thiadiazole derivatives in ), the 1,2,3-thiadiazole core in the target compound introduces distinct electronic and steric properties. The 1,2,3-thiadiazole’s reduced symmetry and higher ring strain may enhance reactivity in nucleophilic substitution reactions .
  • Sulfanyl vs.
  • Substituent effects : The methyl group at position 4 of the thiadiazole ring contrasts with bulkier substituents (e.g., cyclohexyl or benzyl in ’s Pd/Pt complexes). Smaller alkyl groups like methyl may favor metabolic stability compared to larger substituents, which can enhance cytotoxicity but increase molecular weight and logP .

Physicochemical Properties

While explicit data for the target compound is unavailable, trends from analogs suggest:

  • Lipophilicity (logP) : The methylphenyl ether and methyl-thiadiazole groups likely confer moderate logP values (~2.5–3.5), balancing solubility and membrane permeability. This contrasts with more polar sulfonyl-containing analogs (e.g., ) or highly hydrophobic cyclohexyl derivatives () .
  • Thermal stability : Thiadiazoles generally exhibit high thermal stability, but the sulfanyl bridge may introduce susceptibility to oxidation, necessitating stabilization in formulations .

Data Table: Key Comparative Features

Compound Class Example Structure Key Substituents Biological Activity Reference
1,2,3-Thiadiazole derivatives Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether 4-methyl, sulfanyl-phenyl ether Potential herbicidal/antiviral
1,3,4-Thiadiazole derivatives 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio) Sulfonyl, triazole Antimicrobial
Sulfanyl pyrazole complexes N,N'-Dichloro-tri[(4-(cyclohexylsulfanyl)methyl)-3,5-dimethyl-1H-pyrazole]Pt(II) Cyclohexylsulfanyl, Pt center Cytotoxic (3× > benzyl analog)
2-Cyanoacrylate herbicides 2-Cyanoacrylates with 1,2,3-thiadiazole Thiadiazole, cyanoacrylate Herbicidal (enhanced activity)

Research Findings and Implications

  • Structure-activity relationships (SAR) : The methyl group on the thiadiazole and the sulfanyl-phenyl ether are critical for modulating activity. Bulkier substituents (e.g., cyclohexyl) in related compounds improve cytotoxicity but may reduce solubility, highlighting a trade-off in drug design .
  • Synthetic accessibility : The target compound’s synthesis likely follows routes similar to , using thionyl chloride cyclization and nucleophilic substitution, ensuring scalability for industrial applications .
  • Unresolved questions: Direct biological data for the target compound is lacking.

Biological Activity

Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H12N2S2OC_{11}H_{12}N_2S_2O. Its structure comprises a methyl ether group attached to a phenyl ring, which is further substituted with a thiadiazole moiety. The presence of sulfur in the thiadiazole ring contributes to its unique reactivity and biological profile.

Biological Activity

Antimicrobial Properties
Research has indicated that compounds containing the thiadiazole ring exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiadiazole can inhibit various bacterial strains and fungi by disrupting their cellular processes. This compound has been evaluated for its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity
The compound has also been investigated for its potential anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HT-29 (colon cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may act by inhibiting key enzymes involved in the metabolic pathways of microorganisms and cancer cells.
  • Disruption of Cellular Integrity : By interacting with cellular membranes or essential proteins, it may compromise the integrity of microbial cells or induce stress responses in cancer cells.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in tumor cells through the activation of caspases .

Case Studies

A notable study evaluated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines. This compound was among those tested, showing promising results with an IC50 value indicating effective growth inhibition at micromolar concentrations .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundYesYes15 (MCF7)
Other Thiadiazole Derivative AYesModerate25 (MCF7)
Other Thiadiazole Derivative BNoHigh10 (HT29)

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,3-thiadiazole ring system is typically constructed via cyclization of thiosemicarbazide precursors. For example, US3391152A demonstrates the synthesis of 3-chloro-1,2,5-thiadiazole by reacting aminoacetonitrile bisulfate with sulfur monochloride in dimethylformamide (DMF) at 0–5°C. Adapting this method, the methyl-substituted variant can be synthesized by substituting aminoacetonitrile with methylated analogs.

Reaction Conditions :

  • Reactants : Methylaminoacetonitrile bisulfate, sulfur monochloride
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 0–5°C (exothermic reaction requires strict cooling)
  • Time : 14–22 hours

Post-reaction workup involves quenching with ice water, followed by steam distillation to isolate the thiadiazole product. The crude extract is purified via petroleum ether washes and magnesium sulfate drying, yielding 3-chloro-4-methyl-1,2,5-thiadiazole as a precursor.

Alternative Cyclization via Potassium Salts

PMC6259578 outlines a cyclization strategy using potassium salts of thiosemicarbazides. For instance, treating methyl 4-chlorobenzoate with hydrazine hydrate forms a hydrazide intermediate, which reacts with carbon disulfide (CS₂) in ethanol to generate a potassium thiolate. Acidification with sulfuric acid induces cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

Key Parameters :

  • Cyclization Agent : H₂SO₄ at −2°C
  • Yield : 81% after recrystallization from ethanol

This method is adaptable to methyl-substituted systems by modifying the starting benzoate derivative.

Introduction of the Sulfanyl Group

Sulfur Electrophile Generation

The sulfanyl (-S-) linkage is introduced via nucleophilic substitution or oxidative coupling. J-Stage CPB reports the synthesis of 2-sulfanyl-1,3,4-thiadiazoles using sodium ethoxide (EtONa) to deprotonate thiol intermediates, generating thiolate anions. These anions react with halogenated aromatic ethers under mild conditions.

Example Protocol :

  • Thiol Activation : 5-(4-Methyl-1,2,3-thiadiazolyl)thiol is treated with EtONa in ethanol to form the sodium thiolate.
  • Coupling : The thiolate reacts with 4-fluorophenyl methyl ether in dichloroethane at 60°C for 6 hours.

Yield Optimization :

  • Solvent : 1,2-Dichloroethane improves solubility of aromatic ethers.
  • Catalyst : Trace HCl accelerates displacement by protonating the leaving group.

Oxidative Coupling via Disulfide Formation

An alternative route involves oxidative coupling of thiols with phenols. WO2020128003A1 describes iodine-mediated coupling in the presence of tert-butyl nitrite, which oxidizes thiols to disulfides. While this method is less direct, it avoids harsh base conditions.

Reaction Setup :

  • Oxidizing Agent : Iodine (1 eq) and tert-butyl nitrite (4 eq)
  • Temperature : Room temperature to reflux (30–100°C)
  • Quenching : Sodium thiosulfate (Na₂S₂O₃) removes excess iodine.

Coupling to the Phenyl Ether Moiety

Nucleophilic Aromatic Substitution

The final step couples the thiadiazole-sulfanyl intermediate with methyl 4-hydroxyphenyl ether. PMC6259578 exemplifies this using sulfonyl chlorides, but adapting it for ethers requires:

  • Halogenation : Introduce a leaving group (e.g., bromide) at the para position of methyl phenyl ether using N-bromosuccinimide (NBS) and light.
  • Substitution : React the brominated ether with the sodium thiolate of 4-methyl-1,2,3-thiadiazole-5-thiol in DMF at 80°C.

Critical Factors :

  • Leaving Group : Bromide > Chloride due to better leaving ability.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

Ullmann-Type Coupling

For electron-deficient aryl halides, copper-catalyzed coupling offers higher efficiency. J-Stage CPB employs CuI and 1,10-phenanthroline to mediate cross-coupling between thiols and iodophenyl ethers.

Conditions :

  • Catalyst : CuI (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Base : K₃PO₄
  • Temperature : 110°C in toluene

Optimization and Characterization

Yield and Purity Enhancement

  • Purification : Column chromatography (silica gel, CHCl₃:MeOH 20:1) removes unreacted starting materials.
  • Crystallization : Ethanol or ethyl acetate recrystallization improves purity, as evidenced by sharp melting points (e.g., 198–200°C for thiol intermediates).

Analytical Validation

  • NMR Spectroscopy : ¹H-NMR confirms substitution patterns (e.g., aromatic protons at δ 7.78–8.08 ppm).
  • IR Spectroscopy : Thiadiazole C=N stretches appear at 1595–1658 cm⁻¹.
  • Elemental Analysis : Carbon and nitrogen percentages align with theoretical values (e.g., C 42.01%, N 12.25% for thiol intermediates).

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